

Ciprostene Calcium: Application Notes and Protocols for In Vitro Research

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Compound of Interest

Compound Name: *Ciprostene Calcium*

Cat. No.: *B161074*

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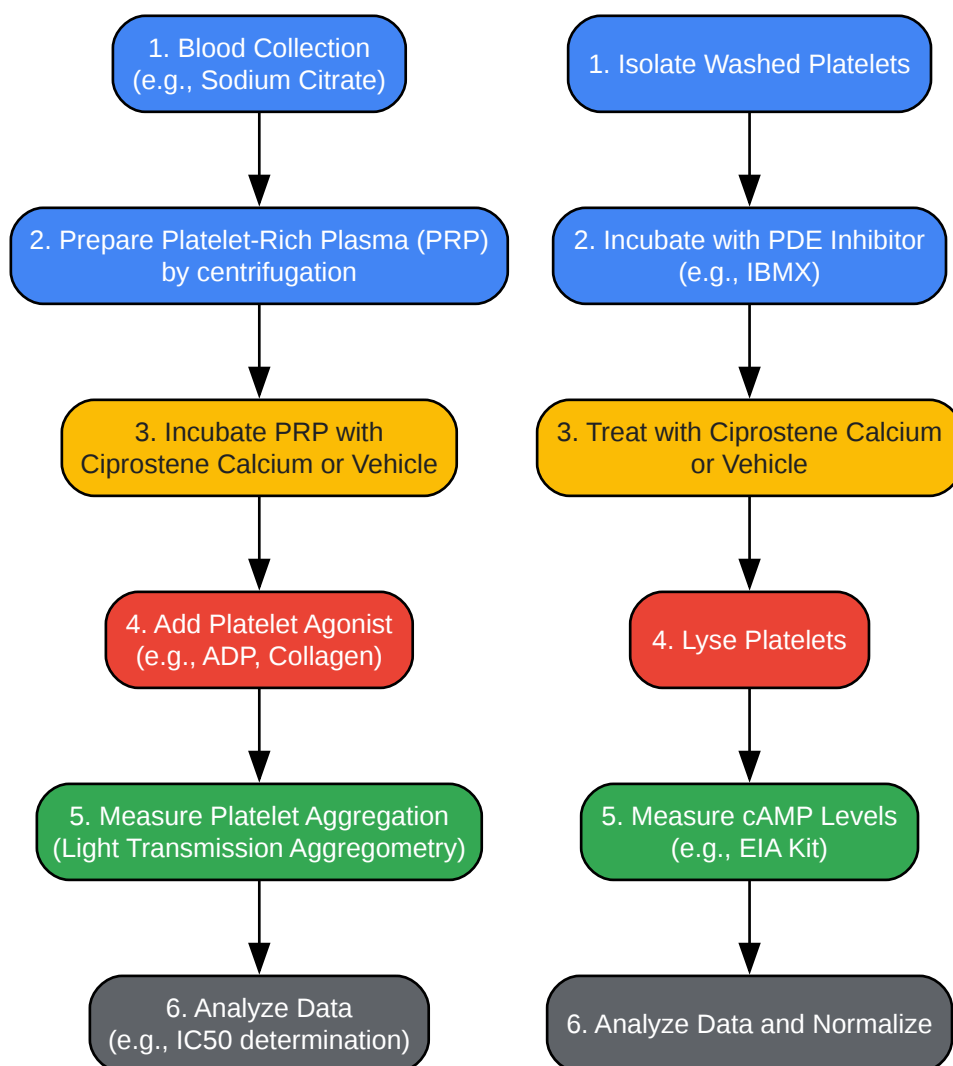
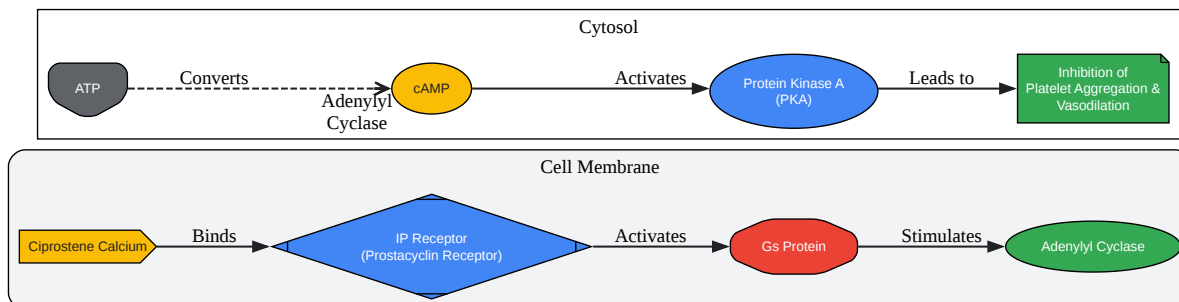
These application notes provide a comprehensive overview of the in vitro experimental use of **Ciprostene Calcium**, a stable synthetic analog of prostacyclin (PGI₂). As a potent prostacyclin agonist, **Ciprostene Calcium** is a valuable tool for investigating pathways related to platelet aggregation, vasodilation, and cyclic AMP (cAMP) signaling.

Mechanism of Action

Ciprostene Calcium exerts its biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).^{[1][2][3]} Binding of **Ciprostene Calcium** to the IP receptor initiates a signaling cascade involving the stimulatory G-protein (Gs). This activation of Gs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).^{[4][5]} The subsequent increase in intracellular cAMP levels is the primary mediator of the physiological responses to **Ciprostene Calcium**, including the inhibition of platelet activation and smooth muscle relaxation.

Signaling Pathway

The signaling pathway for **Ciprostene Calcium** is initiated by its binding to the IP receptor, leading to the activation of adenylyl cyclase and a subsequent rise in intracellular cAMP. This second messenger, cAMP, then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the inhibition of platelet aggregation and vasodilation.



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